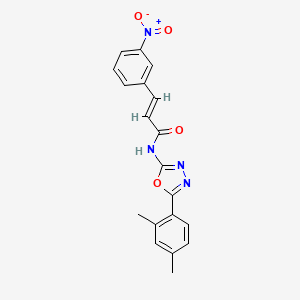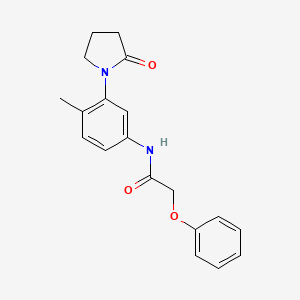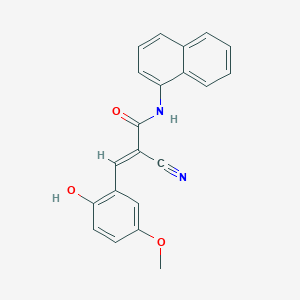
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, also known as DPA, is a chemical compound widely used in scientific research for its unique properties. DPA is a derivative of the oxadiazole family and is known for its ability to bind to proteins and enzymes, making it an important tool for studying their functions.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
This compound is related to a family of chemicals that have been synthesized and evaluated for their potential in enzyme inhibition studies. For instance, derivatives of 1,3,4-oxadiazole have been synthesized for structural characterization and enzyme inhibition assessments, indicating their potential application in biochemistry and pharmacology for targeting specific enzyme activities (Abbasi et al., 2013).
Antimicrobial Properties
Another significant area of application involves the synthesis of chalcones-bearing 1,3,4-oxadiazole derivatives, which have shown promising results as novel bio-active antimicrobial agents against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013). This underscores the compound's relevance in developing new antimicrobial treatments.
Photocrosslinkable Polymers
The synthesis and characterization of polymers based on triazine and incorporating nitrophenyl amino groups, which are analogous to the core structure of the requested compound, highlight the potential use of such chemicals in creating photocrosslinkable polymers. These materials have applications in materials science, especially for coatings and adhesives that require UV cross-linking capabilities for enhanced stability and performance (Suresh et al., 2016).
Molecular Engineering for Solar Cells
In the field of renewable energy, novel organic sensitizers comprising donor, electron-conducting, and anchoring groups have been engineered at the molecular level. These include structures similar to "(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide," demonstrating their application in enhancing the efficiency of solar cells by improving the conversion of incident photons to current (Kim et al., 2006).
Catalysis in Aqueous Media
The compound's derivatives have been explored as ligands for bimetallic boron-containing heterogeneous catalysts, showing high activity as catalysts of Suzuki reactions in aqueous media. This application is crucial for the development of environmentally friendly and efficient methods for synthesizing heterobiaryls, indicating the compound's role in advancing green chemistry (Bumagin et al., 2019).
Eigenschaften
IUPAC Name |
(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-6-8-16(13(2)10-12)18-21-22-19(27-18)20-17(24)9-7-14-4-3-5-15(11-14)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVSTZWKMABDL-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)




![Methyl 2-{[2-cyano-4-(trifluoromethyl)phenyl]sulfanyl}benzenecarboxylate](/img/structure/B2970110.png)

